
2-Fluoro-5-iodopyridine
Overview
Description
2-Fluoro-5-iodopyridine is a halogenated pyridine derivative with fluorine and iodine substituents at the 2- and 5-positions of the aromatic ring, respectively. Its molecular formula is C₅H₃FIN, and its structure combines the electron-withdrawing effects of fluorine with the steric and electronic influence of iodine. This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions and pharmaceutical intermediates.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-5-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-fluoropyridine, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . Another method involves the direct fluorination of 5-iodopyridine using fluorinating agents such as Selectfluor .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The process requires stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance reaction efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, where the iodine atom is replaced by a different substituent.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium and Grignard reagents, typically carried out in anhydrous solvents under inert atmosphere.
Coupling Reactions: Palladium catalysts are often used in cross-coupling reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
2-Fluoro-5-iodopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodopyridine depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the fluorine and iodine atoms, which influence the electronic properties of the pyridine ring. The fluorine atom, being highly electronegative, withdraws electron density from the ring, making it more susceptible to nucleophilic attack. The iodine atom, on the other hand, is a good leaving group, facilitating substitution reactions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The reactivity, stability, and biological activity of 2-fluoro-5-iodopyridine are heavily influenced by its substitution pattern. Below is a detailed comparison with structurally related pyridine derivatives:
Table 1: Structural and Functional Comparison
Compound Name | Structural Features | Key Properties | Reference |
---|---|---|---|
This compound | F (2-position), I (5-position) | Moderate reactivity in cross-coupling; limited biological activity | |
2-Fluoro-3-iodopyridine | F (2-position), I (3-position) | Altered electronic effects due to iodine proximity to fluorine | |
4-Fluoro-2-iodopyridine | F (4-position), I (2-position) | Reduced steric hindrance; potential for regioselective reactions | |
2-Bromo-4-fluoropyridine | Br (2-position), F (4-position) | Moderate enzyme inhibition; less reactive than trihalogenated analogs | |
5-Cyclopropoxy-4-fluoro-2-iodopyridine | Cyclopropoxy (5-position), F (4), I (2) | Enhanced reactivity due to cyclopropoxy group; improved stability | |
2-Amino-5-iodopyridine | NH₂ (2-position), I (5-position) | High reactivity in coupling reactions; iodine’s atomic radius enhances steric effects |
Key Findings:
Substitution Position :
- The position of iodine significantly impacts reactivity. For example, 2-fluoro-3-iodopyridine (I at 3-position) exhibits different electronic interactions compared to the target compound due to closer proximity between F and I .
- In 4-fluoro-2-iodopyridine , the fluorine at the 4-position reduces steric hindrance, enabling regioselective modifications in synthesis .
Halogen Effects: Fluorine’s electron-withdrawing nature enhances electrophilic substitution reactivity in this compound, while iodine’s polarizability facilitates nucleophilic aromatic substitution . Trihalogenated analogs like 2-bromo-4-fluoro-5-iodopyridine (Br, F, I) show superior biological activity, such as potent antitrypanosomal effects, due to synergistic halogen interactions .
Functional Group Additions: The introduction of amino groups (e.g., 2-amino-5-iodopyridine) increases reactivity in cross-coupling reactions, making it more versatile than non-amino analogs . 5-Cyclopropoxy-4-fluoro-2-iodopyridine demonstrates how non-halogen substituents like cyclopropoxy can enhance stability and reactivity in complex syntheses .
Amino-substituted analogs exhibit improved binding affinities in medicinal chemistry applications due to additional hydrogen-bonding capabilities .
Biological Activity
2-Fluoro-5-iodopyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of this compound, focusing on its binding affinities, mechanisms of action, and potential therapeutic uses.
- Molecular Formula : CHFIN
- Molecular Weight : 222.99 g/mol
- Density : 2.0 ± 0.1 g/cm
- Melting Point : 33-37 °C
- Boiling Point : 223.8 ± 20.0 °C at 760 mmHg
Biological Activity Overview
This compound exhibits significant biological activities primarily through its interactions with various receptors in the central nervous system (CNS). Notably, it has been studied for its role as a radiolabeled compound in positron emission tomography (PET) imaging and its potential as a therapeutic agent.
Binding Affinity Studies
A key study evaluated the binding affinity of this compound derivatives at the α4β2 nicotinic acetylcholine receptor (nAChR), which is implicated in various neurological disorders. The compound demonstrated a high binding affinity, with a Ki value of approximately 0.50 nM, indicating potent interaction with the receptor . This binding affinity was further confirmed through competitive binding assays using radiolabeled cytisine.
Compound | Binding Affinity (Ki) |
---|---|
Nifene | 0.50 nM |
Niodene | 0.27 nM |
Nifrolene | 0.36 nM |
This compound | 0.50 nM |
The mechanism by which this compound exerts its biological effects primarily involves modulation of neurotransmitter systems in the brain. Specifically, it selectively binds to α4β2 nAChRs, which play a crucial role in cognitive functions and are targets for treating conditions such as Alzheimer's disease and schizophrenia .
In vivo studies using PET imaging have demonstrated that this compound rapidly accumulates in brain regions rich in α4β2 receptors, such as the thalamus, suggesting its utility as an imaging agent for assessing receptor availability and function in various neurodegenerative diseases .
Case Studies and Applications
- PET Imaging : The compound has been radiolabeled with fluorine-18 to create [^18F]Niofene, which has shown promise as a PET tracer for visualizing α4β2 receptor distribution in vivo. In studies involving rat models, [^18F]Niofene exhibited rapid uptake and high specificity for receptor-rich areas, making it a valuable tool for studying neuropharmacology .
- Therapeutic Potential : Given its high affinity for nAChRs, there is ongoing research into the therapeutic applications of this compound derivatives in treating cognitive impairments associated with neurodegenerative diseases. The ability to modulate cholinergic signaling pathways positions this compound as a candidate for further drug development .
Q & A
Basic Research Questions
Q. What are the key physical and chemical properties of 2-Fluoro-5-iodopyridine relevant to its use in organic synthesis?
Methodological Answer: Characterization of this compound requires a combination of analytical techniques:
- Melting Point (33–37°C) and Boiling Point (223.8±20.0°C) : Determined via differential scanning calorimetry (DSC) or capillary methods. Discrepancies in reported values may arise from purity levels or measurement protocols .
- Density (2.046±0.06 g/cm³) and LogP (1.825) : Calculated using computational tools (e.g., DFT) or experimental methods like pycnometry .
- Spectral Data : H/C NMR and mass spectrometry confirm structure and purity. For example, F NMR is critical for verifying fluorine substitution .
Table 1: Key Properties
Property | Reported Value | Method/Source |
---|---|---|
Melting Point | 33–37°C | Experimental (DSC) |
Boiling Point | 223.8±20.0°C | Predicted (EPI Suite) |
Density | 2.046±0.06 g/cm³ | Computational |
LogP | 1.825 | HPLC-derived |
Q. What are the common synthetic routes for preparing this compound?
Methodological Answer:
- Halogen Exchange : Starting from 2-chloro-5-iodopyridine, fluorine substitution is achieved via Pd-catalyzed reactions (e.g., using Pd-BINAP catalysts and CsCO as base). This method yields >90% regioselectivity .
- Direct Iodination : Fluoropyridine derivatives undergo iodination using N-iodosuccinimide (NIS) in acidic media. Reaction conditions (temperature, solvent) must be optimized to avoid side products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity (>97%). Monitor via TLC or HPLC .
Advanced Research Questions
Q. How does this compound influence solid-electrolyte interphase (SEI) formation in anode-free lithium-metal batteries?
Methodological Answer:
- Mechanism : The compound acts as an electrolyte additive, decomposing to form LiF and LiN-rich SEI layers. This enhances ionic conductivity and mitigates "dead lithium" formation.
- Experimental Design :
- Electrochemical Testing : Cyclic voltammetry (CV) and galvanostatic cycling (0.5–2 mA/cm) evaluate cycling stability.
- Post-Mortem Analysis : XPS or TEM identifies SEI composition changes .
Table 2: Battery Performance Metrics
Additive | Capacity Retention (100 cycles) | SEI Composition |
---|---|---|
None | 45% | Unstable LiO |
This compound | 78% | LiF/LiN (stable) |
Q. How can researchers resolve contradictions in reported melting points or reactivity across studies?
Methodological Answer:
- Purity Assessment : Use HPLC or GC-MS to quantify impurities (e.g., residual solvents or byproducts). Even 2% impurities can alter melting points by 3–5°C .
- Reactivity Discrepancies : Test under controlled conditions (e.g., inert atmosphere for air-sensitive reactions). For example, iodine mobility in Pd-catalyzed reactions varies with solvent polarity .
- Collaborative Validation : Reproduce experiments across labs using standardized protocols (e.g., IUPAC guidelines for DSC) .
Q. What are the challenges in characterizing photodegradation products of this compound?
Methodological Answer:
- Light Sensitivity : Store samples in amber vials at 4°C to minimize degradation. UV-Vis spectroscopy tracks absorbance changes under controlled light exposure .
- Degradation Pathways : LC-MS/MS identifies intermediates (e.g., dehalogenated pyridine derivatives). Compare fragmentation patterns with reference libraries .
Q. Methodological Best Practices
- Literature Review : Use Scopus or PubMed with search strings like
TITLE-ABS-KEY("this compound") AND (LIMIT-TO(SUBJAREA, "CHEM"))
to avoid bias from non-peer-reviewed sources . - Data Reproducibility : Document experimental parameters (e.g., catalyst loading, solvent ratios) in supplemental materials per journal guidelines .
Properties
IUPAC Name |
2-fluoro-5-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FIN/c6-5-2-1-4(7)3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZNHUNWABYAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382489 | |
Record name | 2-Fluoro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171197-80-1 | |
Record name | 2-Fluoro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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